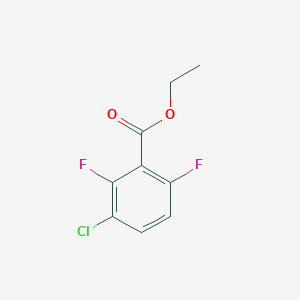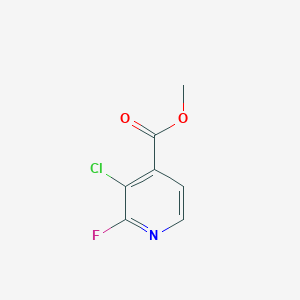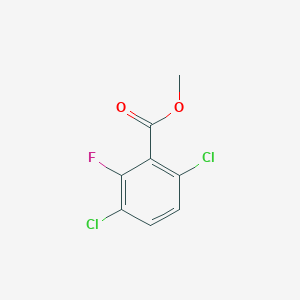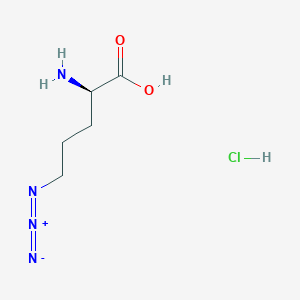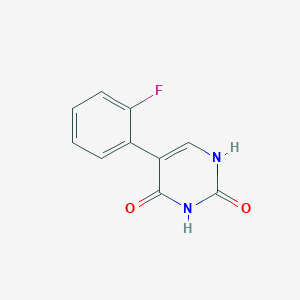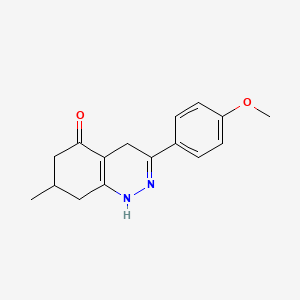
4-Chloro-2-fluoro-6-iodophenol
Übersicht
Beschreibung
4-Chloro-2-fluoro-6-iodophenol is a chemical compound with the CAS Number: 1192815-08-9 . It has a molecular weight of 272.44 and its IUPAC name is 4-chloro-2-fluoro-6-iodophenol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of phenols like 4-Chloro-2-fluoro-6-iodophenol can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction, hydrolysis of diazonium salts, and more .Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-6-iodophenol is 1S/C6H3ClFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-6-iodophenol is a solid compound . It has a molecular weight of 272.44 .Wissenschaftliche Forschungsanwendungen
1. Intramolecular Interactions and Photoreaction Mechanisms
Research on halogenated phenols, such as 4-bromo-2-chloro-6-fluorophenol, reveals insights into intramolecular hydrogen-atom tunneling and photoreaction mechanisms. These studies, which can be extended to compounds like 4-Chloro-2-fluoro-6-iodophenol, show how different halogen atoms influence the photoreactivity and stability of these compounds (Nanbu, Sekine, & Nakata, 2012).
2. Crystal Structures and Halogen Bonding
In the field of crystallography, studies on halogenated phenols, such as 2,4,6-tris(2-halophenoxy)-1,3,5-triazines, provide valuable insights into halogen bonding and isostructurality. This research can help understand the structural characteristics of similar compounds like 4-Chloro-2-fluoro-6-iodophenol (Saha & Nangia, 2007).
3. Anaerobic Degradation and Environmental Impact
Research on the anaerobic degradation of halogenated phenols by sulfate-reducing consortia highlights the environmental impact and biodegradation pathways of these compounds. This knowledge is crucial for understanding the fate of compounds like 4-Chloro-2-fluoro-6-iodophenol in natural ecosystems (Häggblom & Young, 1995).
4. Contaminant Fate in Aquatic Plants
Studies on the fate of halogenated phenols in plants, using methods like NMR, provide insights into how these compounds and their metabolites accumulate and transform within aquatic systems. This research is relevant for assessing the environmental behavior of similar compounds like 4-Chloro-2-fluoro-6-iodophenol (Tront & Saunders, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-6-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWZIGQCMAPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-6-iodophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



